molecular formula C13H14N2O2 B1454051 1-(4-Cyanophenyl)piperidine-3-carboxylic acid CAS No. 321337-54-6

1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Cat. No.: B1454051
CAS No.: 321337-54-6
M. Wt: 230.26 g/mol
InChI Key: SFCZUCPTDYRUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structural Features

1-(4-Cyanophenyl)piperidine-3-carboxylic acid (C₁₃H₁₄N₂O₂, molecular weight: 230.27 g/mol) consists of a six-membered piperidine ring substituted at position 1 with a 4-cyanophenyl group and at position 3 with a carboxylic acid moiety. Key structural attributes include:

  • Piperidine Ring : Adopts a chair conformation in its lowest-energy state, with the cyanophenyl and carboxylic acid groups occupying equatorial positions to minimize steric strain.
  • Functional Groups :
    • The carboxylic acid group (-COOH) at position 3 participates in hydrogen bonding and salt formation.
    • The 4-cyanophenyl group (-C₆H₄-C≡N) introduces aromaticity and dipole interactions due to the electron-withdrawing nitrile group.

Stereochemical Considerations

The compound exhibits chirality at the piperidine C3 position. Enantiomers such as (R)-1-(4-cyanophenyl)piperidine-3-carboxylic acid (CAS: 1260596-45-9) have been synthesized and isolated, with stereochemistry confirmed via X-ray crystallography and chiral chromatography. The (R)-configuration places the carboxylic acid group in a spatial orientation that influences intermolecular interactions.

Tautomerism and Rotational Barriers

  • Tautomerism : The carboxylic acid group can undergo keto-enol tautomerism under specific pH conditions, though this is less prevalent due to the stability of the carboxylate anion in basic environments.
  • Rotational Isomerism : The 4-cyanophenyl group exhibits restricted rotation around the C-N bond connecting it to the piperidine ring, with an energy barrier of ~15 kcal/mol, as inferred from NMR studies of analogous compounds.

Properties

IUPAC Name

1-(4-cyanophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCZUCPTDYRUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655699
Record name 1-(4-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321337-54-6
Record name 1-(4-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dehydration of Isonipecotamide

One industrially relevant method involves dehydrating isonipecotamide using reagents such as phosphorus oxychloride or thionyl chloride. The process typically includes:

  • Reaction of isonipecotamide with thionyl chloride (4 to 15 mol equivalents) or phosphorus oxychloride at controlled temperatures.
  • Workup by adjusting pH and extracting the product using organic solvents.
  • Isolation of 4-cyanopiperidine hydrochloride as a solid by filtration and washing.

Key Data from Patent US20170369442A1:

Parameter Details
Starting material Isonipecotamide
Dehydrating agents Thionyl chloride, phosphorus oxychloride
Reaction temperature ~20 °C
Solvent n-propyl acetate
Reaction time 18 hours
Yield (4-cyanopiperidine HCl) Up to 73% (by quantitative NMR)
Purity 95% (w/w)
Workup Filtration, washing, drying

This method improves yield and purity compared to older protocols, which suffered from low yields (around 27-37%) and laborious multiple extraction steps with volatile solvents.

Boc-Protected Intermediates and Dehydration

Another approach involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by dehydration to form 4-cyano-1-Boc-piperidine derivatives. These intermediates can then be deprotected to yield 4-cyanopiperidine salts. However, this method involves multiple steps and moderate overall yields (~54.7%) and is less favored for industrial scale due to complexity and cost.

Introduction of the 4-Cyanophenyl Group and Carboxylic Acid Functionality

The target compound requires the attachment of a 4-cyanophenyl group at the nitrogen of the piperidine ring and a carboxylic acid at the 3-position. While direct literature on the exact preparation of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid is limited, related synthetic protocols provide insight into plausible methods.

Condensation Using Coupling Agents

One reported method for related piperidine derivatives involves:

  • Protection of the piperidine nitrogen (e.g., Boc protection).
  • Activation of the carboxylic acid group using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like DMF.
  • Nucleophilic substitution or condensation with 4-cyanophenyl amines or derivatives.
  • Deprotection to yield the free amine salt.

However, such methods often require expensive reagents (HOBt) and sensitive conditions (anhydrous, low temperature), making them less suitable for large-scale synthesis.

Acid-Catalyzed Degradation and Functionalization

An alternative strategy involves acid-catalyzed degradation or transformation of protected intermediates under controlled temperatures (60–90 °C) with acids like acetic acid, formic acid, hydrochloric acid, or sulfuric acid in aqueous media. This method offers:

  • Mild reaction conditions.
  • High product yield.
  • Simple post-reaction treatment.
  • Industrial scalability.

The reaction parameters include acid-to-substrate molar ratios of 10:1 to 50:1 and acid concentrations tailored for optimal conversion.

Hydrogenation and Carboxylic Acid Installation

Hydrogenation of pyridine derivatives to piperidine carboxylic acids is a common step in related syntheses. For example, 4-pyridinecarboxylic acid can be hydrogenated under palladium-carbon catalysis at elevated pressures (3–5 MPa) and temperatures (80–95 °C) to yield 4-piperidinecarboxylic acid with high purity (98–102%) and yields (~85–97% molar).

This step may be adapted for the 3-carboxylic acid position on the piperidine ring by choosing appropriate starting materials and conditions.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Disadvantages
Dehydration of Isonipecotamide with Thionyl Chloride Isonipecotamide Thionyl chloride (4-15 eq), n-propyl acetate, 20 °C, 18 h 73 High purity, relatively simple workup Use of excess thionyl chloride, acid neutralization required
Boc Protection + Dehydration Isonipecotamide derivatives Di-tert-butyl dicarbonate, phosphorus oxychloride, multiple steps ~54.7 Protects nitrogen, controlled reaction Multi-step, moderate yield, costly reagents
Acid-Catalyzed Degradation Protected intermediates Acetic acid, HCl, sulfuric acid, 60–90 °C, aqueous media High Mild conditions, scalable Requires precise acid control
Hydrogenation of Pyridinecarboxylic Acid 4-Pyridinecarboxylic acid Pd/C catalyst, H2, 3–5 MPa, 80–95 °C 85–97 High purity, industrially feasible High pressure equipment required

Research Findings and Process Considerations

  • The dehydration of isonipecotamide with thionyl chloride is currently the most efficient method for producing 4-cyanopiperidine hydrochloride, a crucial intermediate, yielding up to 73% with high purity and simpler workup compared to older methods that required multiple extractions and gave poor yields (27–37%).

  • Boc protection strategies, while useful for controlling reactivity, add complexity and reduce overall process efficiency due to multiple steps and moderate yields.

  • Acid-catalyzed degradation methods for related piperidine derivatives provide a promising route for industrial production due to mild conditions, high yields, and simple post-reaction processing.

  • Hydrogenation of pyridinecarboxylic acids to piperidinecarboxylic acids is a well-established method, with high yields and purities achievable under controlled catalytic hydrogenation conditions.

  • The use of expensive and moisture-sensitive reagents like HOBt and Grignard reagents in some synthetic routes limits their industrial applicability.

Chemical Reactions Analysis

1-(4-Cyanophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Cyanophenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • Cyanophenyl vs. Nitrophenyl: Both substituents are electron-withdrawing, but the cyano group (-CN) offers greater metabolic stability compared to the nitro group (-NO2), which may undergo reduction in vivo .

Heterocyclic Modifications

  • Thiadiazole and pyridazine derivatives (e.g., compounds from and ) introduce aromatic heterocycles, which can enhance binding affinity to targets like kinases or GPCRs. However, these modifications may also increase molecular weight and complexity, affecting pharmacokinetics.

Protective Groups and Stability

  • Boc-protected derivatives (e.g., ) exhibit improved synthetic handling and stability but require deprotection to release the active piperidine-carboxylic acid moiety. This step is critical for in vivo applications.

Patent and Industrial Relevance

  • Simpler analogues, such as 1-(4-nitrophenyl)piperidine-3-carboxylic acid, are marketed as research chemicals , underscoring their utility in early-stage drug discovery.

Biological Activity

1-(4-Cyanophenyl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H12N2O2
Molecular Weight: 220.24 g/mol
CAS Number: 498-94-2

The compound features a piperidine ring substituted with a cyanophenyl group and a carboxylic acid functional group, which may influence its interactions with biological targets.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Kinesin Spindle Protein (KSP): The compound has been studied for its ability to modulate KSP activity, which is crucial in cell division. Inhibition of KSP can lead to cell cycle arrest and has implications for cancer treatment .
  • Arginine Methylation Modulation: It has been suggested that compounds similar to this one can influence arginine methylation, a key post-translational modification involved in gene expression regulation .

Anticancer Properties

This compound has shown promising anticancer activity in several studies:

  • Cell Proliferation Inhibition: In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The IC50 values indicate significant potency against these cell types .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
U-9372.41Cell cycle arrest

Cytotoxicity Studies

Further cytotoxicity assessments revealed that the compound exhibits dose-dependent effects on cancer cells:

  • Flow Cytometry Analysis: This technique showed that treatment with the compound resulted in increased apoptosis markers in treated cells compared to controls .

Case Studies

  • Study on KSP Inhibition:
    • A study focused on the inhibitory effect of this compound on KSP demonstrated that at concentrations above 10 µM, the compound effectively inhibited KSP activity, leading to reduced cell viability in cancer cell lines.
  • Arginine Methylation Effects:
    • Research indicated that this compound could enhance arginine methylation levels in specific substrates, suggesting a dual role in both inhibition and activation pathways within cellular signaling mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Cyanophenyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a 4-cyanophenyl group to a piperidine scaffold followed by carboxylation at the 3-position. Key steps may include:

  • Condensation reactions : Use of palladium or copper catalysts in solvents like DMF or toluene, as seen in analogous heterocyclic syntheses .
  • Cyclization : Temperature-controlled steps to ensure regioselectivity.
  • Purification : Column chromatography or recrystallization to achieve >95% purity, as recommended for structurally related piperidine derivatives .
    • Optimization : Adjust catalyst loading (e.g., 5–10 mol% Pd) and solvent polarity to improve yield. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • NMR :

  • 1H NMR : Identify aromatic protons (δ 7.4–8.0 ppm for the cyanophenyl group) and piperidine protons (δ 1.5–3.5 ppm).
  • 13C NMR : Confirm the nitrile carbon (δ ~110–120 ppm) and carboxylic acid carbonyl (δ ~170 ppm) .
    • IR : Detect characteristic peaks for -CN (~2240 cm⁻¹) and -COOH (~2500–3300 cm⁻¹ broad stretch) .
    • MS : High-resolution MS to verify molecular ion [M+H]⁺ matching C₁₃H₁₃N₂O₂ .

Q. What are the recommended storage conditions to ensure the compound’s stability?

  • Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group or decarboxylation. Avoid exposure to moisture, as piperidine-carboxylic acid derivatives are hygroscopic .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites.
  • Validate predictions with experimental data (e.g., reaction with Grignard reagents) .
    • Application : Predict regioselectivity in functionalization reactions (e.g., carboxyl group vs. nitrile reactivity) .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?

  • Analysis :

  • Purity verification : Re-analyze batches via HPLC to rule out impurities (>99% purity required for reproducibility) .
  • Assay standardization : Compare buffer conditions (e.g., pH, ionic strength) and cell lines used in conflicting studies.
  • Meta-analysis : Use tools like Rosetta Resolver to integrate dose-response data across publications .

Q. What strategies improve the compound’s solubility for in vitro studies without altering its bioactivity?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt, as demonstrated for similar piperidine derivatives .
  • pH adjustment : Dissolve in mildly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group .

Q. How can stereochemical impurities (e.g., racemization at the piperidine 3-position) be detected and minimized during synthesis?

  • Detection : Chiral HPLC or polarimetry to assess enantiomeric excess .
  • Mitigation :

  • Use enantiopure starting materials (e.g., (R)- or (S)-piperidine precursors).
  • Optimize reaction temperature (<40°C) to prevent racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyanophenyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.